5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine
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Overview
Description
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Phenyl Ring: The phenyl ring with the tert-butylsulfamoyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or deoxygenated compounds.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the pyrimidine ring and hydroxyl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and a phenol group but lacks the pyrimidine ring.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups on a biphenyl structure but lacks the pyrimidine ring and hydroxyl group.
Uniqueness
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is unique due to the combination of its pyrimidine ring, hydroxyl group, and tert-butylsulfamoyl-substituted phenyl ring. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-tert-butyl-4-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-14(2,3)17-21(19,20)12-6-4-10(5-7-12)11-8-15-13(18)16-9-11/h4-9,17H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOWJRRRFGCHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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